Cas no 1353992-83-2 (2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone)

2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone is a chiral intermediate with significant utility in pharmaceutical synthesis. Its key structural features include a chloroacetyl group and an (S)-3-methoxy-piperidine moiety, which contribute to its reactivity and stereoselectivity in organic transformations. This compound is particularly valuable in the preparation of biologically active molecules, where the (S)-configuration and methoxy substitution enhance binding specificity. Its chloroacetyl group serves as an electrophilic site for nucleophilic displacement reactions, enabling efficient derivatization. The piperidine scaffold further supports its use in medicinal chemistry for targeting central nervous system (CNS) and other therapeutic applications. High purity and well-defined stereochemistry make it a reliable building block for advanced synthetic routes.
2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone structure
1353992-83-2 structure
Product Name:2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone
CAS No:1353992-83-2
MF:C8H14ClNO2
MW:191.655261516571
CID:2156571
Update Time:2025-05-21

2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-1-((s)-3-methoxy-piperidin-1-yl)-ethanone
    • (S)-2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone
    • AM95075
    • 2-Chloro-1-((S)-3-methoxypiperidin-1-yl)ethanone
    • 2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone
    • Inchi: 1S/C8H14ClNO2/c1-12-7-3-2-4-10(6-7)8(11)5-9/h7H,2-6H2,1H3/t7-/m0/s1
    • InChI Key: JYUZRAHRJRKTSH-ZETCQYMHSA-N
    • SMILES: ClCC(N1CCC[C@@H](C1)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Topological Polar Surface Area: 29.5

2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
081160-500mg
2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone
1353992-83-2
500mg
£755.00 2022-03-01
Chemenu
CM497942-1g
(S)-2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone
1353992-83-2 97%
1g
$1499 2022-09-03

2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone Related Literature

Additional information on 2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone

Comprehensive Overview of 2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone (CAS No. 1353992-83-2)

2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone (CAS No. 1353992-83-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique chiral piperidine backbone and methoxy functional group, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular structure, featuring a chloroacetyl moiety, enables versatile reactivity, making it valuable for constructing complex heterocycles and targeted drug candidates.

In recent years, the demand for enantiomerically pure intermediates like 2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone has surged, driven by advancements in asymmetric synthesis and medicinal chemistry. Researchers frequently explore its applications in designing CNS-targeting therapeutics and GPCR modulators, aligning with trends in precision medicine. The compound’s CAS No. 1353992-83-2 is often cited in patents related to neurological disorders and metabolic diseases, reflecting its relevance in cutting-edge drug discovery.

From a synthetic perspective, the (S)-3-methoxy-piperidine scaffold in this compound offers stereochemical control, a feature highly sought after in chiral catalyst development. Laboratories optimizing green chemistry protocols also investigate its derivatives to reduce waste and improve atom economy. Notably, its chloroacetyl group facilitates nucleophilic substitutions, enabling efficient coupling with amines or thiols—a property leveraged in peptide mimetics and protease inhibitor design.

The compound’s stability under physiological conditions makes it a candidate for prodrug strategies, a hot topic in drug delivery systems. Discussions on platforms like PubMed and Reaxys often highlight its potential in bioavailability enhancement, addressing common challenges in oral drug formulation. Furthermore, its lipophilicity and hydrogen-bonding capacity are frequently analyzed using computational chemistry tools, bridging experimental and in silico approaches.

Quality control of 2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone relies on advanced analytical techniques such as HPLC and chiral chromatography, ensuring enantiomeric purity—a critical parameter for regulatory compliance. Suppliers emphasizing GMP-grade production cater to pharmaceutical developers requiring stringent specifications. The compound’s CAS registry (1353992-83-2) is a key identifier in global chemical databases, aiding procurement and safety assessments.

Emerging applications include its role in bioconjugation for antibody-drug conjugates (ADCs), a rapidly growing field in oncology. Its compatibility with click chemistry reactions further expands utility in biomarker labeling. As synthetic methodologies evolve, derivatives of this compound are anticipated to play pivotal roles in next-generation therapeutics, particularly in targeted protein degradation and epigenetic modulation.

In summary, 2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone (CAS No. 1353992-83-2) exemplifies the intersection of structural ingenuity and pharmacological potential. Its multifaceted chemistry continues to inspire innovations across drug discovery, material science, and synthetic biology, solidifying its status as a cornerstone in modern organic synthesis.

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